molecular formula C9H15NO2 B14512510 (2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one CAS No. 62940-26-5

(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one

Cat. No.: B14512510
CAS No.: 62940-26-5
M. Wt: 169.22 g/mol
InChI Key: NDINGZGLMDDTIH-RQJHMYQMSA-N
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Description

(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (2S,5R) configuration. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of 2,5-dimethylpiperidine with acetic anhydride under controlled conditions to introduce the acetyl group at the 1-position. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, its interaction with enzymes may involve the formation of hydrogen bonds and hydrophobic interactions, leading to inhibition or activation of the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-1-Acetyl-2,5-dimethylpiperidin-4-one is unique due to its specific stereochemistry and versatile reactivity, making it a valuable intermediate in the synthesis of a wide range of compounds. Its ability to undergo various chemical reactions and its applications in different fields highlight its importance in both research and industry.

Properties

CAS No.

62940-26-5

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(2S,5R)-1-acetyl-2,5-dimethylpiperidin-4-one

InChI

InChI=1S/C9H15NO2/c1-6-5-10(8(3)11)7(2)4-9(6)12/h6-7H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

NDINGZGLMDDTIH-RQJHMYQMSA-N

Isomeric SMILES

C[C@H]1CC(=O)[C@@H](CN1C(=O)C)C

Canonical SMILES

CC1CC(=O)C(CN1C(=O)C)C

Origin of Product

United States

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